An In-depth Technical Guide to the Chemical and Physical Properties of Piracetam-d8
An In-depth Technical Guide to the Chemical and Physical Properties of Piracetam-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Piracetam-d8, a deuterated analog of the nootropic agent Piracetam. This document is intended for researchers, scientists, and professionals in drug development who utilize Piracetam-d8 as an internal standard in pharmacokinetic studies, in metabolic research, or as a tool in neuropharmacological investigations.
Core Chemical and Physical Properties
Piracetam-d8, the deuterium-labeled version of Piracetam, is primarily used as an internal standard for the quantification of Piracetam in biological samples.[1][2] Its physical and chemical properties are largely comparable to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of eight deuterium atoms. This isotopic substitution makes it an ideal reference compound in mass spectrometry-based analytical methods.[3]
General and Computational Data
The fundamental identifiers and computed properties of Piracetam-d8 are summarized below. These values are crucial for substance registration, computational modeling, and safety data management.
| Property | Value | Reference |
| CAS Number | 1329799-64-5 | [3][4][5] |
| Molecular Formula | C₆H₂D₈N₂O₂ | [4][5][6] |
| IUPAC Name | 2,2-dideuterio-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide | [7][8] |
| Synonyms | 2-Oxo-1-pyrrolidineacetamide-d8, UCB 6215-d8 | [6] |
| Molecular Weight | 150.21 g/mol | [4][5][9] |
| Monoisotopic Mass | 150.124441534 Da | [7] |
| Topological Polar Surface Area | 63.4 Ų | [4][7] |
| LogP | -0.9059 | [4] |
| Hydrogen Bond Donors | 1 | [4][7] |
| Hydrogen Bond Acceptors | 2 | [4][7] |
| Rotatable Bonds | 2 | [4] |
Physical and Spectroscopic Data
The physical state, solubility, and storage conditions are critical for experimental design and handling. The melting point is similar to that of non-labeled Piracetam.
| Property | Value | Reference |
| Appearance | White to Off-White Solid | [6] |
| Purity | ≥98% | [3][4] |
| Melting Point | 151–153 °C (for Piracetam) | [3] |
| Solubility (of Piracetam) | Freely soluble in water, soluble in ethanol | [10] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [4][6] |
Mechanism of Action and Signaling Pathways
While Piracetam-d8 is primarily used as a stable isotope-labeled standard, its biological activity is presumed to be identical to that of Piracetam. Deuteration is a common strategy in drug development to potentially alter pharmacokinetics but not the fundamental mechanism of action.[11] The mechanisms of Piracetam are multifaceted, involving neuronal, vascular, and mitochondrial effects.
Neuronal Effects: Piracetam modulates cholinergic and glutamatergic neurotransmitter systems, which are crucial for memory and learning processes.[12][13] It is believed to increase the density of postsynaptic receptors and enhance the fluidity of neuronal cell membranes.[14][15] This restoration of membrane fluidity may improve signal transduction and overall neuronal function.[16][17]
Vascular and Rheological Effects: Piracetam has been shown to improve microcirculation by decreasing the adhesion of erythrocytes to the vascular endothelium and reducing vasospasm.[14][15] It also enhances red blood cell deformability and normalizes the aggregation of hyperactive platelets.[17]
Mitochondrial Effects: Under conditions of oxidative stress, Piracetam has been demonstrated to improve mitochondrial function. It helps in stabilizing the mitochondrial membrane potential and enhancing ATP production, which can protect against neuronal damage.[18]
Experimental Protocols
Piracetam-d8 is instrumental in the accurate quantification of Piracetam in various biological matrices. Below are detailed methodologies for common analytical experiments.
Quantification in Human Plasma via HPLC-MS/MS
This method is designed for rapid and sensitive quantification of Piracetam, using Piracetam-d8 as an internal standard (IS), which is crucial for pharmacokinetic and bioavailability studies.[1]
1. Standard and Sample Preparation:
- Standard Stock Solution: Prepare a stock solution of Piracetam and Piracetam-d8 in a suitable solvent like methanol.
- Plasma Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma.
- Spiking: Add a known amount of Piracetam-d8 (Internal Standard) to each plasma sample, calibrator, and quality control sample.
2. Sample Extraction (Protein Precipitation):
- To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
3. Chromatographic Conditions:
- HPLC System: A high-performance liquid chromatography system.
- Column: A reverse-phase column such as a C18 column.
- Mobile Phase: A mixture of acetonitrile and water with a modifier like formic acid (e.g., 10:90 v/v acetonitrile:1% formic acid).[2]
- Flow Rate: 0.3 mL/min.[2]
- Injection Volume: 10 µL.
- Run Time: Approximately 3-4 minutes.[1]
4. Mass Spectrometry Conditions:
- MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Piracetam and Piracetam-d8.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Piracetam/Piracetam-d8) against the concentration of the calibrators.
- Determine the concentration of Piracetam in the unknown samples by interpolating their peak area ratios from the calibration curve.
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}
Analysis in Bulk and Formulations via HPTLC
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the routine quality control of Piracetam in bulk drug and pharmaceutical dosage forms.[19]
1. Standard and Sample Preparation:
- Standard Solution: Accurately weigh 10 mg of Piracetam and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL (1 µg/µL).
- Sample Solution: For an 800 mg tablet, weigh an amount of powdered tablet equivalent to 10 mg of Piracetam and dissolve in 10 mL of methanol. Filter the solution to remove insoluble excipients.
2. Chromatographic Conditions:
- Stationary Phase: Pre-coated silica gel 60F254 HPTLC plates.
- Application: Apply 1-10 µL of standard and sample solutions as bands using an automated applicator.
- Mobile Phase: A mixture of chloroform, methanol, glacial acetic acid, and triethylamine (e.g., 16:4:0.2:0.2 v/v/v/v).
- Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
3. Detection and Quantification:
- Drying: Air-dry the plate after development.
- Scanning: Scan the plate using a TLC scanner in absorbance mode at 254 nm.
- Analysis: Quantify the amount of Piracetam in the sample by comparing the peak area with that of the standard.
Characterization by NMR and Mass Spectrometry
These techniques are essential for confirming the identity, purity, and structure of Piracetam-d8.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the absence of protons at the deuterated positions.
-
²H NMR: Used to verify the presence and location of deuterium atoms.
-
¹³C NMR: Provides information about the carbon skeleton.
-
Quantitative NMR (qNMR): Can be employed for the precise determination of purity.[3]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact molecular weight (150.1244 Da) and, consequently, the molecular formula C₆H₂D₈N₂O₂.[7] This confirms the successful incorporation of all eight deuterium atoms.
-
Tandem MS (MS/MS): Used to study fragmentation patterns, which can further confirm the structure and location of the deuterium labels.
-
Applications in Research and Development
The unique properties of Piracetam-d8 make it an indispensable tool in pharmaceutical science.
-
Internal Standard in Bioanalysis: The primary application is as an internal standard in LC-MS/MS assays for the quantification of Piracetam in plasma, urine, and other biological fluids.[1] Its identical chromatographic behavior and distinct mass-to-charge ratio allow for correction of variability during sample preparation and analysis, leading to highly accurate and precise results.
-
Metabolite Identification: Piracetam-d8 can be used in studies to trace the metabolic fate of Piracetam. By analyzing the mass spectra of metabolites, researchers can determine whether a metabolite originates from the administered drug.
-
Pharmacokinetic/Bioequivalence Studies: It is essential for conducting clinical trials that compare different formulations of Piracetam or assess its pharmacokinetic profile.[1]
-
Reference Standard: Piracetam-d8 serves as a well-characterized reference material for quality control applications during drug development and manufacturing.[5]
References
- 1. Assessment of pharmacokinetic interaction between piracetam and l-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piracetam-d8 | 1329799-64-5 | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Piracetam-d8 - CAS - 1329799-64-5 | Axios Research [axios-research.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Piracetam-d8 | C6H10N2O2 | CID 71751579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piracetam-d8 | CAS 1329799-64-5 | LGC Standards [lgcstandards.com]
- 9. Piracetam-d8 - CAS:1329799-64-5 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 10. Piracetam CAS#: 7491-74-9 [m.chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Piracetam - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 14. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijisrt.com [ijisrt.com]
